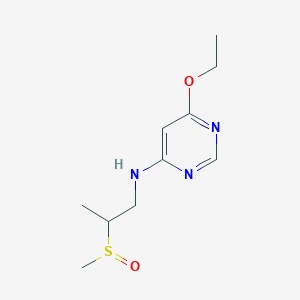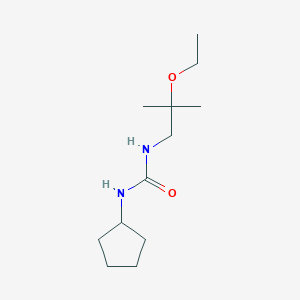![molecular formula C16H17NO3 B7632109 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is a bicyclic compound with a carboxylic acid group and a phenylpropenoyl group. This compound has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is not fully understood. It is believed to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in lab experiments is that it has potential applications in the treatment of Alzheimer's disease and as an anti-inflammatory agent. However, one limitation is that the mechanism of action is not fully understood and more research is needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are several potential future directions for research on 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. One direction is to further study the compound's potential as an inhibitor of acetylcholinesterase and its potential applications in the treatment of Alzheimer's disease. Another direction is to study the compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
There are several methods for synthesizing 2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. One method involves the reaction of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid with phenylpropenal in the presence of a base. Another method involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid with phenylacetylene in the presence of a palladium catalyst. Both methods have been successful in synthesizing the compound.
Applications De Recherche Scientifique
2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has potential applications in scientific research. It has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(9-6-11-4-2-1-3-5-11)17-13-8-7-12(10-13)15(17)16(19)20/h1-6,9,12-13,15H,7-8,10H2,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAMIFXLFKJBIU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)C=CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1C(N2C(=O)/C=C/C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)

![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)